Cetostearyl stearate
Description
Overview and Significance in Chemical Research
In chemical research, cetostearyl stearate (B1226849) is primarily recognized for its properties as a wax ester. chemicalbook.comusbio.net These esters, formed from long-chain fatty alcohols and fatty acids, are subjects of study for their roles in various industrial and biological systems. chemicalbook.comusbio.net Research often focuses on the synthesis and characterization of such esters to understand their structure-property relationships. The enzymatic synthesis of cetostearyl stearate, for instance, has been a subject of study, with research exploring the use of lipases to catalyze the esterification of stearic acid and cetostearyl alcohol, achieving high conversion rates under optimized conditions. researchgate.net This highlights a move towards more environmentally friendly and efficient synthesis methods in industrial chemistry. researchgate.net
Structural Classification within Fatty Acid Esters
This compound is classified as a fatty acid ester, more specifically, a wax monoester. nih.govnih.gov Its chemical structure consists of a stearyl group (derived from stearyl alcohol, an 18-carbon chain alcohol) esterified with stearic acid (an 18-carbon saturated fatty acid). nih.govontosight.ai However, since cetostearyl alcohol is a mix of cetyl (16-carbon) and stearyl (18-carbon) alcohols, the resulting product is a mixture of cetyl stearate and stearyl stearate. ontosight.aiatamanchemicals.com The general chemical formula for stearyl stearate is C36H72O2, and for cetyl stearate, it is C34H68O2. nih.govalfa-chemistry.com This places it within the broader category of lipids and specifically within the fatty acyls subclass. nih.govnih.gov
Interactive Data Table: Chemical Properties of Cetyl Stearate and Stearyl Stearate
| Property | Cetyl Stearate | Stearyl Stearate |
| Molecular Formula | C34H68O2 nih.gov | C36H72O2 alfa-chemistry.com |
| Molecular Weight | 508.90 g/mol nih.gov | 536.96 g/mol alfa-chemistry.com |
| IUPAC Name | hexadecyl octadecanoate nih.gov | Octadecyl octadecanoate alfa-chemistry.com |
| CAS Number | 1190-63-2 nih.gov | 2778-96-3 mohiniorganics.in |
| Physical State | Waxy solid ontosight.ai | White powder or platelets chemicalbook.com |
| Melting Point | ~50-60°C ontosight.ai | 62°C alfa-chemistry.com |
Evolution of Research Trajectories
Early research involving compounds like this compound was often embedded in the broader context of lipid chemistry and its applications in industries such as cosmetics and pharmaceuticals. chemicalbook.comusbio.net The focus was primarily on the physical properties that made them useful as emollients, thickeners, and stabilizers. ontosight.ai
More recent research has shifted towards optimizing the synthesis of these esters, with a significant emphasis on biocatalysis. The use of enzymes like lipases for esterification is a prominent research area, aiming for greener and more efficient production methods. researchgate.net Studies have investigated various parameters such as temperature, catalyst concentration, and substrate molar ratios to maximize conversion rates. researchgate.net For example, one study found optimal conditions for the enzymatic synthesis of this compound to be a temperature of 75°C, a 1:1.5 acid to alcohol molar ratio, and agitation at 760 rpm under a vacuum, resulting in a 99% conversion rate. researchgate.net
Furthermore, advanced analytical techniques are now employed for the detailed characterization of these esters. Methods like gas chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the synthesized compounds. usbio.netmdpi.com Research is also exploring the synthesis of novel hydrophobic coatings from fatty acids like stearic acid, which can be converted to stearyl stearate for applications such as extending the shelf life of fresh produce. researchgate.net
Properties
CAS No. |
136097-82-0 |
|---|---|
Molecular Formula |
C12H16 |
Origin of Product |
United States |
Synthesis and Reaction Mechanisms
Esterification Pathways for Cetostearyl Stearate (B1226849) Production
The synthesis of cetostearyl stearate involves the reaction between the hydroxyl group of cetostearyl alcohol and the carboxyl group of stearic acid, forming an ester linkage and releasing water. This reaction can be catalyzed by various substances, leading to different production pathways.
Conventional Esterification Methods
Conventional methods for synthesizing fatty esters like this compound typically involve chemical catalysis at elevated temperatures. These methods often utilize acid or base catalysts to facilitate the esterification reaction.
Acid catalysis is a common approach for the synthesis of stearates, including this compound. The Fischer esterification, a classic example, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. Typical acid catalysts include strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. mdpi.comevitachem.com These processes are generally carried out at elevated temperatures to drive the reaction towards product formation by removing the water generated. evitachem.com Metal salts, such as ferric chloride hexahydrate, have also been shown to catalyze the esterification of long-chain fatty acids and alcohols effectively. acs.org Acidic deep eutectic solvents have also been explored as catalysts for the esterification of fatty acids with fatty alcohols under solvent-free conditions. csic.es
The mechanism typically involves the protonation of the carboxylic acid by the acid catalyst, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of water to yield the ester and regenerate the acid catalyst.
While acid catalysis is more prevalent for the esterification of fatty acids with alcohols, base catalysis can also be employed. Some metal oxides, such as magnesium oxide, tin protoxide (stannous oxide), and ferric oxide, have been reported as catalysts for the synthesis of stearic acid stearyl ester (a component related to this compound). google.com These metal oxide catalysts can facilitate the reaction under nitrogen atmosphere at elevated temperatures, typically ranging from 150 to 240 °C. google.com The use of such heterogeneous catalysts can offer advantages in terms of separation from the reaction mixture compared to homogeneous acid catalysts. google.com
Acid-Catalyzed Esterification Processes
Biocatalytic Esterification (Enzymatic Synthesis)
Enzymatic synthesis, particularly utilizing lipases, has gained significant attention as a more environmentally friendly and specific method for producing fatty esters like this compound. evitachem.com Biocatalytic processes often occur under milder reaction conditions compared to conventional chemical methods. evitachem.com
Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of esters, but they can also catalyze the reverse reaction, esterification, in low water environments. mdpi.com The synthesis of this compound via enzymatic esterification involves the reaction of stearic acid and cetostearyl alcohol catalyzed by lipases. researchgate.nettulane.edu
Several commercial immobilized lipases have been successfully employed for this synthesis, including lipases from Thermomyces lanuginosus (such as NS 88011) and Candida antarctica (such as Novozym 435). researchgate.nettulane.edu High conversion values, up to 99%, have been reported for the enzymatic synthesis of this compound under optimized conditions. researchgate.nettulane.edu
Detailed research findings highlight the influence of various reaction parameters on the efficiency of lipase-catalyzed synthesis. Studies have optimized conditions such as temperature, substrate molar ratio (acid to alcohol), enzyme concentration, agitation speed, and the application of vacuum to remove the water produced, which helps to shift the equilibrium towards ester formation. researchgate.nettulane.edu
The following table summarizes typical optimized conditions and conversion rates observed in lipase-catalyzed this compound synthesis:
| Lipase (B570770) Type | Temperature (°C) | Acid:Alcohol Molar Ratio | Vacuum (mmHg) | Agitation (rpm) | Conversion (%) | Source |
| NS 88011 | 75 | 1:1.5 | 600 | 760 | 99 | researchgate.nettulane.edu |
| Novozym 435 | 75 | 1:1.5 | 600 | 760 | 99 | tulane.edu |
Note: The data presented is based on specific research findings and optimal conditions may vary depending on the specific enzyme preparation and reaction system.
Other lipases, such as those from Rhizomucor miehei and Candida rugosa, have also been investigated for the synthesis of fatty esters, including stearates, demonstrating the versatility of enzymatic catalysis in this field. mdpi.comnih.gov
Enzyme immobilization plays a crucial role in the industrial application of lipases for ester synthesis. Immobilization involves attaching the enzyme to a solid support, which offers several advantages, including increased enzyme stability, reusability, and easier separation from the reaction mixture. evitachem.commdpi.comnih.gov
The choice of immobilization support and method can significantly influence the activity, stability, and selectivity of the lipase. Hydrophobic supports, for instance, have been suggested to improve enzyme performance in some esterification reactions, potentially by affecting the enzyme's conformation and the local environment around the active site. mdpi.comredalyc.org
Integration of Green Chemistry Principles in Enzymatic Production
Enzymatic synthesis offers a more environmentally friendly route for producing esters like this compound compared to traditional chemical methods. This approach aligns with green chemistry principles by utilizing biocatalysts, such as lipases, which operate under milder conditions, often at lower temperatures and pressures, and can reduce or eliminate the need for harsh solvents ulisboa.ptmdpi.com. Lipases, specifically triacylglycerol hydrolases, are widely used in biocatalysis for ester synthesis due to their effectiveness under mild conditions mdpi.com. Enzymatic processes can lead to sustainable products um.es.
Studies have explored the enzymatic synthesis of fatty acid esters from renewable resources like sugars and fatty acids, highlighting the potential for eco-friendly production frontiersin.orgmdpi.com. Immobilized lipases, such as Candida antarctica lipase B (CALB), are commonly employed in these reactions and have shown high effectiveness mdpi.commdpi.com.
Solvent-Free Synthesis Methodologies
To further enhance the sustainability of ester synthesis, solvent-free methodologies have been developed. These methods eliminate the use of organic solvents, simplifying product separation and purification and reducing environmental impact mdpi.comum.es. Solvent-free enzymatic synthesis of high-quality cetyl esters, including cetyl stearate, has been successfully optimized um.es. This approach aligns with green chemistry principles and can yield sustainable products um.es.
In solvent-free systems, challenges such as the poor miscibility of hydrophobic fatty acids and hydrophilic polyols may arise, but complete fatty acid conversion can still be achieved under optimized conditions, sometimes with techniques like nitrogen flushing to remove water srce.hr. Chemical methods under solvent-free conditions at mild temperatures have also been explored for the synthesis of fatty acid esters, with mechanisms suggesting the formation of micro-emulsions that facilitate water removal and promote the reaction equilibrium rsc.org.
Optimization of Synthesis Parameters
Optimizing reaction parameters is crucial for maximizing the yield and efficiency of this compound synthesis. Various factors influence the esterification process, particularly in enzymatic and solvent-free systems.
Impact of Reaction Temperature
Reaction temperature significantly affects the rate and yield of esterification. Studies on the enzymatic synthesis of fatty acid esters have shown that increasing temperature can initially increase conversion mdpi.com. However, there is an optimal temperature range, as excessively high temperatures can lead to enzyme deactivation researchgate.net. For the enzymatic synthesis of this compound, an optimal temperature of 75 °C has been reported, achieving high conversion values tulane.edu. Other studies on fatty ester synthesis have identified optimal temperatures ranging from 40 °C to 90 °C depending on the specific reactants and catalysts used mdpi.commdpi.comajgreenchem.comcsic.escsic.esaip.orgekb.egikm.org.mytubitak.gov.trunirioja.es.
Catalyst Concentration and Type Considerations
The choice and concentration of the catalyst are paramount in esterification reactions. In enzymatic synthesis, the type and amount of immobilized lipase significantly impact reaction efficiency. Different immobilized commercial lipases have been tested for this compound production, with specific enzymes like NS 88011 and Novozym 435 showing effectiveness tulane.edu. The optimal enzyme concentration is also a key parameter, with studies indicating that increasing enzyme concentration can lead to increased ester conversion unife.it. For other fatty ester syntheses, optimal catalyst concentrations have been reported within various ranges depending on the catalyst type (enzymatic or chemical) and the specific reaction researchgate.netmdpi.comajgreenchem.comcsic.escsic.esaip.orgekb.egtubitak.gov.trresearchgate.netoup.com. The type of catalyst, whether homogeneous or heterogeneous, also plays a role in the reaction mechanism and product yield ajgreenchem.comaip.org.
Influence of Vacuum and Agitation on Reaction Kinetics
Applying vacuum and controlling agitation are important for enhancing reaction kinetics and shifting the equilibrium in esterification reactions, particularly in solvent-free systems where water removal is critical. Applying vacuum helps to remove the water produced during the esterification, driving the reaction forward tulane.edunih.gov. For this compound synthesis, a vacuum of 600 mmHg has been identified as optimal tulane.edu. In other esterification processes, applying vacuum has been shown to significantly influence the consumption of reactants and formation of products by removing reaction water uran.uaresearchgate.net.
Agitation ensures proper mixing of reactants and catalyst, reducing mass transfer limitations and increasing the reaction rate. An optimal agitation speed of 760 rpm has been reported for the enzymatic synthesis of this compound tulane.edu. Studies on other esterification reactions also demonstrate that increasing agitation speed can enhance the reaction rate by improving mixing and reducing external mass transfer resistance ikm.org.myunirioja.esni.ac.rsresearchgate.net.
Statistical Experimental Design for Process Optimization
Statistical experimental design, such as Response Surface Methodology (RSM), is a valuable tool for optimizing chemical synthesis processes, including the enzymatic synthesis of esters. derpharmachemica.comresearchgate.netresearchgate.net This methodology allows researchers to evaluate the influence of multiple reaction parameters simultaneously and identify optimal conditions for maximizing product yield and efficiency. derpharmachemica.comresearchgate.net
Studies on the enzymatic synthesis of other fatty acid esters have successfully employed statistical designs like Plackett-Burman and Box-Behnken designs to screen significant factors and optimize parameters such as temperature, time, enzyme concentration, and substrate molar ratios. derpharmachemica.comresearchgate.net For instance, in the enzyme-catalyzed synthesis of fatty acid xylose ester, a Box-Behnken design was used to optimize parameters, leading to an optimal conversion of 85% under specific conditions of temperature, time, and molecular sieve addition. derpharmachemica.com Similarly, RSM has been applied to optimize the synthesis of wax esters, determining optimal conditions for factors like time, temperature, enzyme concentration, and substrate molar ratio to achieve high conversion yields. researchgate.net
In the specific case of enzyme-catalyzed this compound production, experimental design has been utilized to optimize reaction conditions. researchgate.nettulane.edu Factors investigated include catalyst concentration, enzyme type, reaction time, vacuum influence, process temperature, and substrate molar ratio. researchgate.nettulane.edu Through experimental design, optimal conditions have been determined, leading to high conversion values. researchgate.nettulane.edu
Chemical Transformation Pathways
This compound, as a fatty acid ester, can undergo several chemical transformation pathways.
Hydrolysis Mechanisms
Hydrolysis is a key reaction for esters, involving the cleavage of the ester bond by water. This process typically yields the original alcohol and carboxylic acid. For this compound, hydrolysis breaks it down into cetostearyl alcohol and stearic acid. evitachem.com Hydrolysis can be catalyzed by acids or bases. evitachem.comsmolecule.com Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion acts as a strong nucleophile, attacking the carbonyl carbon.
Studies on the hydrolysis of other long-chain esters have shown that the rate of hydrolysis can be influenced by the orientation of the molecules. royalsocietypublishing.org For instance, in condensed films of certain esters, a layer of hydrocarbon chains can protect the ester group, slowing down hydrolysis. royalsocietypublishing.org However, if the ester group is unprotected, hydrolysis can proceed rapidly. royalsocietypublishing.org
Transesterification Processes
Transesterification involves the exchange of the alcohol or acid moiety of an ester with another alcohol or acid. This compound can undergo transesterification reactions with other alcohols to form different esters. evitachem.comsmolecule.com This process is often catalyzed by acids, bases, or enzymes. mdpi.com For example, the transesterification of stearyl stearate with methanol, catalyzed by HCl or AlCl3·6H2O, has been evaluated, demonstrating the exchange of the stearyl group with a methyl group to form methyl stearate. mdpi.com Transesterification is a versatile reaction used to modify the properties of esters for various applications. smolecule.com
Enzymatic Cleavage Reactions
Enzymatic cleavage of this compound can be catalyzed by lipases. evitachem.comsmolecule.com Lipases are enzymes that specifically catalyze the hydrolysis of ester linkages in lipids. evitachem.comsmolecule.com This enzymatic process breaks down this compound into its constituent cetostearyl alcohol and stearic acid under milder conditions compared to acid or base hydrolysis. evitachem.com Enzymatic hydrolysis of fatty acid esters is a significant metabolic pathway in biological systems. atamanchemicals.com
Deoxygenation Studies of Related Fatty Acid Esters
While direct studies on the deoxygenation of this compound were not found, research on the deoxygenation of related fatty acid esters provides insight into potential transformation pathways under specific conditions, often relevant in biofuel production. Deoxygenation typically involves the removal of oxygen from the ester molecule, leading to the formation of hydrocarbons. Various methods, such as hydrodeoxygenation, decarboxylation, and decarbonylation, can be employed for the deoxygenation of fatty acid esters. Studies in this area focus on developing efficient catalysts and reaction conditions to convert fatty esters into alkanes or other hydrocarbons.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 71486851 |
| Stearic acid | 5281 |
| Cetearyl alcohol | 67762-27-0 (CAS, mixture of cetyl and stearyl) evitachem.com |
| Cetyl alcohol | 2682 |
| Stearyl alcohol | 8221 |
| Methyl stearate | 11177 |
| Ethyl palmitate | 12385 |
| Octadecyl acetate | 82245 |
| Cetyl palmitate | 24774 |
| Methyl oleate | 5362548 |
| Ethylhexyl stearate | 82036 |
Data Tables
While detailed quantitative data tables specifically for this compound synthesis and reactions were not extensively available in the search results beyond conversion percentages under optimized enzymatic conditions, the following table summarizes typical reaction conditions and outcomes for enzymatic this compound synthesis based on one study: researchgate.nettulane.edu
| Parameter | Optimal Condition | Conversion (%) |
| Temperature | 75 °C | 99 |
| Acid to Alcohol Molar Ratio | 1:1.5 | 99 |
| Vacuum | 600 mmHg | 99 |
| Agitation | 760 rpm | 99 |
| Enzyme Type | NS 88011 or Novozym 435 researchgate.net | 99 |
Detailed Research Findings
Research on this compound synthesis has explored both chemical and enzymatic routes. Enzymatic synthesis using immobilized lipases like NS 88011 and Novozym 435 has shown high conversion rates (up to 99%) under optimized conditions, including a temperature of 75 °C, a 1:1.5 acid to alcohol molar ratio, 600 mmHg vacuum, and 760 rpm agitation. researchgate.nettulane.edu This highlights the potential of biocatalysis for efficient and selective production of this compound. researchgate.net
Studies on the hydrolysis of related long-chain esters have demonstrated the impact of molecular orientation on reaction rates. royalsocietypublishing.org The presence of protective hydrocarbon layers can significantly reduce the rate of hydrolysis in condensed films. royalsocietypublishing.org
Investigations into the transesterification of similar fatty esters, such as stearyl stearate with methanol, have illustrated the feasibility of exchanging alcohol moieties using various catalysts, including metal oxides and acids. mdpi.com This indicates that this compound could potentially be modified through transesterification to yield different ester compounds.
Research utilizing statistical experimental design in ester synthesis, including studies on fatty acid xylose esters and wax esters, has demonstrated the effectiveness of methodologies like RSM in identifying optimal reaction parameters and predicting maximum yields. derpharmachemica.comresearchgate.netresearchgate.net These approaches are applicable to optimizing the synthesis of this compound as well. researchgate.nettulane.edu
Deoxygenation studies on fatty acid esters, while not directly on this compound, contribute to the understanding of how such molecules can be transformed into hydrocarbons under specific catalytic conditions, a relevant area in the context of renewable fuels.
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure and identifying the functional groups present in cetostearyl stearate (B1226849).
FTIR spectroscopy is a valuable tool for identifying the functional groups within a molecule by analyzing its vibrational modes. For esters like cetostearyl stearate, characteristic absorption bands are expected. The carbonyl group (C=O) of the ester linkage typically produces a strong absorption band in the region of 1735-1750 cm⁻¹. ecostore.com C-O stretching vibrations are also expected, usually appearing in the range of 1000-1300 cm⁻¹. ecostore.com Additionally, FTIR can reveal the presence of long hydrocarbon chains through C-H stretching vibrations around 2800-3000 cm⁻¹ and bending vibrations around 1450-1470 cm⁻¹. ecostore.com Analysis of FTIR spectra can confirm the formation of the ester bond during synthesis and provide information about the presence of characteristic functional groups in the final product. nih.gov Studies on related compounds like stearic acid and stearyl alcohol also utilize FTIR to confirm functional groups. nih.govnih.gov
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are powerful techniques for the structural elucidation of fatty esters such as this compound.
¹H NMR spectroscopy can reveal the different types of protons present and their connectivity. For this compound, signals corresponding to the terminal methyl protons (-CH₃), the methylene (B1212753) protons (-CH₂) along the long hydrocarbon chains, and the methylene protons adjacent to the ester oxygen (-CH₂O-) and the carbonyl group (-CH₂C=O) would be observed. The integration of these signals provides information about the relative number of protons in each environment, aiding in confirming the structure and assessing the chain lengths of the fatty alcohol and fatty acid components. nih.govnih.gov
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The carbonyl carbon of the ester group is typically observed in the range of 170-175 ppm. Signals for the methylene carbons along the alkyl chains and the carbons adjacent to the ester oxygen would appear in their characteristic chemical shift ranges. uni.luindiamart.com ¹³C NMR is particularly useful in confirming the presence of the ester linkage and providing further detail on the carbon chain structure.
NMR spectroscopy, including both ¹H and ¹³C NMR, is a standard technique for the structural elucidation of synthesized compounds, including fatty esters. indiamart.com
Mass Spectrometry (MS), often coupled with gas chromatography (GC-MS), is used to determine the molecular weight of a compound and to obtain fragmentation patterns that can help in identifying its structure. nih.govuni.luindiamart.com In GC-MS analysis of this compound (or its components cetyl stearate and stearyl stearate), the sample is first separated by GC based on its volatility, and the separated components are then introduced into the mass spectrometer.
Electron ionization (EI) is a common ionization technique used in GC-MS. For fatty esters, EI typically produces a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of bonds within the molecule. Fragmentation patterns can include ions corresponding to the fatty acid moiety, the fatty alcohol moiety, and fragments resulting from rearrangements. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides structural information. GC-MS has been used in the analysis of related fatty compounds, including methyl stearate and fatty alcohols like stearyl alcohol and cetyl alcohol. nih.govatamankimya.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating components in a mixture and for assessing the purity of a compound. Given that this compound is often a mixture of cetyl stearate and stearyl stearate, chromatographic methods are particularly relevant for determining the ratio of these components and identifying any impurities.
Gas-Liquid Chromatography (GLC), often referred to simply as GC, is a widely used technique for separating volatile and semi-volatile compounds. Fatty esters like cetyl stearate and stearyl stearate are amenable to GC analysis, often after appropriate sample preparation. GLC separates compounds based on their differential partitioning between a stationary phase (typically a liquid coated on a solid support or the inner wall of a capillary column) and a mobile phase (an inert gas).
GLC can be used to determine the purity of this compound and to quantify the relative amounts of cetyl stearate and stearyl stearate present in the mixture. The technique is also used in standardized methods for the determination of hydrocarbon index, where stearyl stearate can be used as a reference or check substance. Detectors such as Flame Ionization Detector (FID) or Mass Spectrometry (MS) are commonly used in conjunction with GLC.
Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC), is another powerful separation technique applicable to fatty esters. LC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. This technique is particularly useful for compounds that are less volatile or thermally labile, although fatty esters are generally suitable for GC.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely used planar chromatographic technique for separating and analyzing components within a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel plate) and a mobile phase (solvent system). TLC is recognized for its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously creative-biolabs.comutas.edu.au.
For lipid compounds like this compound, TLC can be employed to assess purity, identify potential impurities (such as residual fatty alcohols or fatty acids), and analyze the composition of mixtures containing the ester. While specific data for this compound using TLC is not detailed in the provided search results, TLC is a standard method for the analysis of fatty alcohols and fatty acids, which are precursors to this compound nih.govtandfonline.comcabidigitallibrary.org. The technique involves spotting the sample onto a TLC plate, developing the plate in a suitable solvent system (chosen based on the polarity of the compounds), and visualizing the separated spots using various detection methods, such as UV light or chemical staining reagents creative-biolabs.comnih.gov. The retention factor (Rf) values, which represent the ratio of the distance traveled by the compound to the distance traveled by the solvent front, are used for identification and comparison.
Thermal Analysis Techniques
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable insights into the thermal behavior, phase transitions, and stability of materials like this compound.
Differential Scanning Calorimetry (DSC) for Phase Behavior
Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal transitions of materials, including melting, crystallization, and polymorphic transformations. DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. This allows for the determination of transition temperatures and associated enthalpies.
DSC has been applied to study the phase behavior of fatty esters and related compounds. For instance, DSC has been used to assess the phase behavior of stearyl stearate researchgate.net. Studies on binary mixtures of stearic acid and stearyl alcohol have utilized DSC to construct phase diagrams, revealing eutectic behavior and solid-state phase transitions researchgate.netmdpi.com. DSC analysis of cetyl alcohol has shown distinct endothermic peaks corresponding to polymorphic changes and melting mdpi.com. In the context of emulsions containing fatty amphiphiles like cetostearyl alcohol, DSC helps in understanding the formation and thermal behavior of lamellar gel phases, which are crucial for emulsion structure and stability psu.edumdpi.com. The melting and crystallization profiles obtained from DSC can indicate the purity and crystalline forms present in a sample of this compound.
Thermogravimetric Analysis (TGA) for Decomposition and Water Release
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. TGA is primarily used to assess the thermal stability of materials and to quantify volatile components.
TGA can be used to determine the decomposition temperature of this compound, providing information about its thermal stability under different conditions. Additionally, TGA can be applied to study the water content and water release characteristics of formulations containing this compound. Studies on oil-in-water (O/W) creams containing cetostearyl alcohol have used TGA to investigate the water bond mechanism and quantify the release of water, observing mass loss at specific temperature ranges corresponding to different types of bound water researchgate.net. While direct TGA data for this compound is not presented in the search results, the application of TGA to related fatty compounds and formulations demonstrates its relevance for assessing thermal decomposition and the behavior of water in systems where this compound is used.
Rheological Characterization of Formulated Systems
Rheology is the study of the flow and deformation of matter. Rheological characterization is essential for understanding the consistency, texture, stability, and application properties of formulated systems containing this compound, such as creams and lotions. This compound, as a consistency enhancer and emollient, influences the rheological profile of these formulations.
Rheological measurements, including continuous flow (viscosity as a function of shear rate) and oscillatory tests (viscoelastic properties), are commonly employed to characterize topical formulations. Studies on O/W emulsions containing ingredients like cetostearyl alcohol and glyceryl stearate have utilized rheology to assess the strength of the internal structure, viscosity, yield stress, and viscoelastic behavior mdpi.comresearchgate.netrsdjournal.orgmdpi.comuc.pt. These studies demonstrate that the composition and processing of formulations containing fatty alcohols and esters significantly impact their rheological properties. For example, the addition of certain emulsifiers or changes in homogenization rates can alter the viscosity and rigidity of the system mdpi.comuc.pt. Rheological characterization of systems containing this compound provides crucial data for formulation development and quality control, ensuring desired flow and application characteristics.
Microstructural and Morphological Analysis
Microstructural and morphological analysis techniques allow for the visualization of the internal structure and physical form of this compound and the systems in which it is present.
Optical Microscopy for Microstructure Visualization
Optical microscopy is a versatile technique used to visualize the microstructure of materials at the micrometer level. Both bright-field and polarized light microscopy are valuable for examining the morphology and arrangement of crystals in lipid systems and the structure of emulsions.
X-ray Diffraction (XRD) for Crystalline Structure
X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline structure of materials. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice of a substance, researchers can identify the specific crystalline phases present, their orientation, and structural parameters like lattice spacing. While direct studies specifically detailing the XRD analysis of pure this compound were not extensively found in the immediate search results, related studies on similar long-chain esters and fatty alcohols provide insight into the type of information XRD can yield for such compounds. For instance, XRD has been used to study the phase behavior of binary mixtures involving stearyl stearate, a related long-chain ester, providing information on crystalline structures and their mutual influence in mixtures nih.gov. This suggests that XRD could be employed to characterize the crystalline forms of this compound, potentially revealing different polymorphs or the impact of processing on its solid-state structure.
Atomic Force Microscopy (AFM) for Thin Film and Monolayer Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique capable of imaging surfaces at the nanoscale. It is particularly useful for analyzing the morphology, structure, and properties of thin films and monolayers. AFM operates by scanning a sharp tip attached to a cantilever across the sample surface and measuring the deflection of the cantilever due to tip-sample interactions. This allows for the creation of a topographic map of the surface. AFM has been utilized to analyze Langmuir-Blodgett (LB) films of various lipids and fatty acids, providing insights into their organization and structure at solid interfaces researchgate.net, researchgate.net, researchgate.net, acs.org. Studies involving stearyl stearate have employed AFM to analyze LB films transferred onto solid substrates, revealing details about domain formation and multilayer structures in collapsed monolayers researchgate.net, , researchgate.net. The thickness of these layers determined by cross-section analysis can be correlated with estimated molecular lengths and orientations researchgate.net, , researchgate.net. While direct AFM studies on this compound monolayers were not explicitly found, the application of AFM to related long-chain esters and fatty acids indicates its potential for characterizing the nanoscale morphology and structure of this compound in thin films and transferred monolayers. AFM can provide information on surface roughness and area of thin films azom.com. It can also probe surface forces of monolayer films aps.org. However, AFM can be challenging for analyzing cream and emulsion-based samples where inclusions might be too large, and it requires dried samples nih.gov.
Brewster Angle Microscopy (BAM) for Interfacial Studies
Brewster Angle Microscopy (BAM) is a non-invasive optical technique used to visualize monolayers at the air-water interface in real-time. It is based on the principle that p-polarized light does not reflect from a clean air-water interface when incident at the Brewster angle. The presence of a monolayer on the surface changes the reflective properties, allowing the monolayer to be visualized. BAM is particularly useful for observing the lateral organization of Langmuir monolayers, including phase separation and the formation of domains with different surface densities, anisotropy, and thickness researchgate.net, osu.edu, irida.es. Studies on related compounds like stearyl stearate have utilized BAM in conjunction with surface pressure-area isotherms to investigate their organization at the air-water interface researchgate.net, nih.gov, ncats.io, thegoodscentscompany.com. BAM can reveal how molecules are distributed at the interface and how they interact within mixed monolayers researchgate.net, nih.gov. For instance, BAM studies have shown that stearyl stearate can be segregated to the upper layer or distributed between layers depending on the composition of binary mixtures researchgate.net, nih.gov. This demonstrates the capability of BAM to provide visual information about the behavior and organization of this compound molecules at interfaces, complementing data obtained from other techniques.
Interfacial and Surface Chemistry Characterization
Surface Pressure-Area (π-A) Isotherm Measurements
Interactive Table 1: Typical Phases Observed in π-A Isotherms
| Phase | Description | Surface Pressure (π) | Area per Molecule (A) |
| Gaseous (G) | Molecules are far apart and move freely. | Near zero | Large |
| Liquid-Expanded (LE) | Molecules are closer but still disordered and mobile. | Increasing | Decreasing |
| Liquid-Condensed (LC) | Molecules are more ordered and tightly packed, but still possess some mobility. | Increasing | Decreasing |
| Solid (S) | Molecules are highly ordered and form a rigid structure. | Rapidly increasing | Small |
| Collapse | The monolayer breaks down, forming 3D structures. | Reaches a maximum | Decreasing rapidly |
Electrical Conductivity Measurements in Emulsion Systems
Electrical conductivity measurements are a valuable tool for characterizing emulsion systems, particularly for determining the emulsion type (oil-in-water, O/W, or water-in-oil, W/O) and assessing emulsion stability. In O/W emulsions, the continuous phase is aqueous, which conducts electricity readily. In contrast, W/O emulsions have a continuous oil phase, which is a poor conductor uobaghdad.edu.iq, google.com. Therefore, measuring the conductivity of an emulsion can indicate whether the external phase is aqueous or oily. Changes in conductivity over time or under stress conditions (like temperature variations) can also provide insights into emulsion stability. For example, phase separation or inversion in an O/W emulsion might lead to a decrease in conductivity as the continuous aqueous phase is disrupted or replaced by an oil phase. Studies on the stability of O/W emulsions stabilized by nonionic surfactants, including those containing cetostearyl alcohol (a component used to synthesize this compound), have utilized conductivity measurements to monitor stability under accelerated testing conditions ijpsonline.com, ijpsonline.com. These studies have shown that temperature-conductivity relationships can be used as parameters for evaluating emulsion stability, with strong direct linear relationships indicating stability ijpsonline.com, ijpsonline.com. An increase in emulsion conductivity has been linked to a decrease in emulsion stability in some studies, particularly in the presence of salts wordpress.com. While specific data on the electrical conductivity of emulsions containing this compound as the primary emulsifier or stabilizer were not found, the application of this technique to emulsions containing related fatty alcohols and esters highlights its relevance for characterizing systems where this compound is used.
Interactive Table 2: Relationship Between Emulsion Type and Electrical Conductivity
| Emulsion Type | Continuous Phase | Electrical Conductivity |
| Oil-in-Water (O/W) | Aqueous | High |
| Water-in-Oil (W/O) | Oil | Low |
Note: This table illustrates the general relationship between emulsion type and electrical conductivity and is not specific to emulsions containing this compound.
Applications in Material and Formulation Science
Role as Co-Emulsifier and Emulsion Stabilization
Cetostearyl stearate (B1226849) functions as a co-emulsifier, contributing to the stability of emulsions, particularly oil-in-water (O/W) systems. Emulsifiers are crucial for mixing immiscible substances like oil and water, reducing interfacial tension and creating a homogeneous mixture that remains stable over time. sdlookchem.com Co-emulsifiers are added to improve the viscosity and stability of the emulsion. sdlookchem.com
Mechanisms of Mixed Crystal Bilayer Network Formation
The stabilization of O/W emulsions by compounds like cetostearyl alcohol (a component often associated with cetostearyl stearate's function) involves the formation of a mixed crystal bilayer network. This network, also referred to as an alpha-gel phase, is composed of bilayers of fatty amphiphile and surfactant molecules that incorporate water molecules to form interlamellar water. researchgate.net This crystalline bilayer/lamellae arrangement, with hydrophilic portions of surfactants facing the interlamellar space, helps to prevent water drainage and creates a gel that can retain large volumes of water within the structure. atamanchemicals.com This structured network contributes significantly to the physical stability of semi-solid formulations. researchgate.net
Influence on Viscosity and Consistency of Semi-Solid Formulations
The presence of this compound and similar fatty compounds has a notable influence on the viscosity and consistency of semi-solid formulations like creams and lotions. The formation of the mixed crystal bilayer network leads to a high viscosity. researchgate.net Increasing the concentration of components like cetostearyl alcohol and glyceryl monostearate can result in increased viscosity and decreased spreadability of formulations. tandfonline.com This increase in viscosity is attributed to the formation of a separate crystalline lipophilic network in formulations containing high concentrations of emulsifier, which increases shear stress and enhances physicochemical stability. researchgate.net
Stabilization of Oil-in-Water (O/W) Emulsions
This compound, often in combination with other emulsifiers and fatty alcohols like cetyl and stearyl alcohol, is effective in stabilizing O/W emulsions. scispace.com, cnchemsino.com The stability of O/W emulsions is increased by the addition of cetostearyl alcohol. scispace.com When cetyl alcohol or stearyl alcohol were added individually, the emulsion stability decreased, but when both were included in the formulation simultaneously in the appropriate ratio, the emulsions were stable. scispace.com This difference in stability is related to the polymorphism of the alcohols. scispace.com The formation of a stable O/W cream is characterized by a mixed crystal bilayer. researchgate.net
Function as Consistency Excipient and Thickening Agent
This compound acts as a consistency excipient and thickening agent in various formulations. specialchem.com, atamanchemicals.com It contributes to the desired texture and body of products such as creams and lotions. specialchem.com Its waxy consistency adds stability and enhances the feel of various skincare and personal care products. atamanchemicals.com It can be used as a non-gelling thickener and viscosity enhancer. makingcosmetics.com
Integration in Solid Lipid Nanoparticle (SLN) Development
Lipid nanoparticles, including Solid Lipid Nanoparticles (SLNs), utilize various lipids, such as triglycerides, partial glycerides, fatty acids, steroids, and waxes, as the solid matrix. nih.gov While the direct mention of "this compound" in the context of SLN development is less frequent in the provided snippets compared to fatty alcohols like cetyl and stearyl alcohol or fatty acids like stearic acid, fatty acid esters are mentioned as suitable lipids for SLN preparation that can enhance the penetration of active substances. researchgate.net Studies have investigated the use of cetyl alcohol and cetearyl alcohol as lipids for the production of stable SLNs. researchgate.net The choice of lipid significantly influences particle size and stability of lipid nanoparticles. nih.gov
Utilization in Hydrophobic Coating Film Development for Material Protection
This compound, or closely related stearyl stearate, has been investigated for its use in developing hydrophobic coating films for material protection, particularly in extending the shelf life of perishable goods like fruits. A study demonstrated that a coating solution of stearyl stearate could significantly delay the ripening of tomatoes. researchgate.net This application leverages the hydrophobic nature of the compound to create a barrier that reduces water loss and potentially limits the ingress of factors contributing to spoilage. researchgate.net Hydrophobic impregnation treatments, in general, work by changing the surface tension of porous substrates, making them water-repellent and protecting against water and soluble aggressive agents. sika.com While the specific mechanism for this compound in material protection coatings would depend on the material and formulation, its inherent hydrophobicity is key to its function in creating barrier properties.
Interactions with Other Formulation Components (e.g., Polymers, Surfactants)
The behavior and effectiveness of this compound in formulations are significantly influenced by its interactions with other components, such as polymers and surfactants. In complex multi-phase systems like oil-in-water emulsions used in cosmetics and topical pharmaceuticals, interactions between surfactants, fatty amphiphiles (like cetostearyl alcohol), polymers, and other excipients determine the final structure and rheology. nih.gov Studies on creams containing cetyl stearyl alcohol (cetostearyl alcohol) and various polymers have shown that the type of polymer can dramatically affect the formulation's structure and consistency. nih.gov For example, the incorporation of cationic polymers into creams formulated with a non-ionic mixed emulsifier including cetyl stearyl alcohol led to a loss of the swollen lamellar gel network phase and a decrease in viscosity, resulting in a more mobile semisolid. nih.gov In contrast, the addition of an anionic polymer like gum acacia resulted in a thicker cream with smaller droplet sizes, suggesting that the polymer helped stabilize and thicken the emulsion. nih.gov
Interactive Data Table: Influence of Polymers on Cream Structure (Based on nih.gov)
| Formulation Component | Observed Effect on Cream Structure and Rheology |
| Control (no polymer) | Semisolid, structured by swollen lamellar gel network phase |
| Cationic Polymer (Polyquaternium-7, Polyquaternium-11) | Significant loss of structure, mobile semisolid, larger oil droplets, transformation of gel network to non-swollen crystals |
| Anionic Polymer (Gum Acacia) | Thicker cream, smaller droplet sizes, stabilization and thickening of emulsion |
Environmental Fate and Sustainability Research
Biodegradation Studies of Cetostearyl Stearate (B1226849) and Related Esters
Biodegradation is a key process determining the persistence of a substance in the environment. Studies on stearyl stearate, a related ester, indicate that it is readily biodegradable. One assessment reported 83% oxygen depletion over a 10-day period, suggesting significant degradation by microorganisms. carlroth.com
Research on the biodegradation of fatty alcohol ethoxylates, which are structurally related esters, provides insights into potential degradation pathways. These studies highlight microbial degradation as a primary mechanism, involving the cleavage of both the alkyl chain and the ethylene (B1197577) oxide units. nih.gov Two main primary degradation mechanisms appear to act simultaneously in microbial biocenoses: intramolecular scission of the surfactant and omega- and beta-oxidation of the alkyl chain. nih.gov The degradation of the alkyl moiety seems to be faster than that of the polyethylene (B3416737) glycol portion. nih.gov Metabolites identified include neutral and acidic polyglycol units, suggesting the depolymerization of the hydrophilic part through the stepwise cleavage of ether-bound ethylene oxide units. nih.gov Oxidative and hydrolytic cleavage of C2-units are involved in this process. nih.gov
Studies on 1-hexadecanol (B1195841) (cetyl alcohol), a component of cetostearyl alcohol, also demonstrate biodegradation. In a 5-day incubation study using activated sludge from a municipal sewage treatment plant, 28.0% of the initial 1-hexadecanol was mineralized. atamanchemicals.com Another related compound, Ceto-stearyl alcohol 30:70, is also described as readily biodegradable. atamankimya.com
Theoretical and Empirical Assessment of Bioaccumulation Potential
Conflicting information exists regarding the bioaccumulation potential of stearyl stearate. One source states it fulfills the very bioaccumulative criterion based on a log Kow of 4 and a BCF of 501.2 reported by ECHA. carlroth.com Another source indicates low bioaccumulation for stearyl stearate. scbt.com Cetyl stearate, a related ester, is not suspected to be bioaccumulative. ewg.org
Advancements in Sustainable Production Methodologies
The chemical industry is increasingly exploring sustainable methods for producing compounds like cetostearyl stearate, moving away from traditional chemical synthesis routes that may involve harsh conditions and generate significant waste. Enzymatic synthesis has emerged as a promising environmentally friendly alternative. researchgate.netoup.com
Research has demonstrated the successful enzyme-catalyzed production of this compound through the esterification of stearic acid and cetostearyl alcohol using immobilized commercial lipases. researchgate.net High conversion values, up to 99%, have been achieved in optimized processes. researchgate.net This biocatalytic approach aligns with the principles of Green Chemistry, leading to products that can be considered sustainable. researchgate.netresearchgate.net Enzymatic procedures can be carried out under moderate temperature and pressure conditions, often in solvent-free systems, resulting in lower energy consumption and reduced waste compared to conventional chemical methods. oup.com
Studies have focused on optimizing enzymatic synthesis parameters, including enzyme concentration, reaction time, temperature, substrate molar ratio, and agitation, to maximize conversion and yield. researchgate.net The development of industrial sustainable processes for wax ester production, including cetyl stearate, using immobilized lipases has been explored, involving enzyme immobilization techniques, process optimization, and plant simulation. researchgate.net
Furthermore, the sourcing of the raw materials for this compound production is moving towards more sustainable options. Cetostearyl alcohol, a key component, can be derived from natural sources such as palm and coconut oil, which are considered vegetable-based and potentially sustainable feedstocks. atamankimya.comatamankimya.comacme-hardesty.com The production of oleochemicals from natural sources like plant and animal fats through processes like alcoholysis also represents a sustainable approach to obtaining fatty acid esters. acme-hardesty.com
These advancements in enzymatic synthesis and the utilization of bio-based raw materials contribute significantly to the development of more sustainable production methodologies for this compound and similar wax esters.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are valuable tools for investigating the electronic structure and properties of molecules. While direct DFT studies specifically and solely on cetostearyl stearate (B1226849) are not extensively documented in the provided search results, related studies on similar long-chain molecules and esters demonstrate the applicability of these methods.
Density Functional Theory (DFT) Studies on Molecular Structures and Interactions
DFT has been employed to investigate the structures and interactions of components found in formulations where cetostearyl stearate is often present, such as fatty alcohols and surfactants. For instance, DFT calculations have been performed on complexes of cetyl alcohol, cetomacrogol-1000, and water to understand their structural arrangements and interactions acs.orgnih.gov. These studies highlight how DFT can provide detailed information about the geometry and stability of molecular complexes formed by long-chain lipids and ethoxylated compounds. The geometry optimization of structures is typically implemented using DFT with specific exchange-correlation functional methods nih.gov. DFT calculations have also been used in studies confirming chemical reactions involving related compounds, such as the dehydration from octadecanol and stearyl stearate sci-hub.se.
Analysis of Electronic Properties (e.g., HOMO-LUMO Gap, Electronegativity, Ionization Potential)
Quantum chemical calculations, including DFT, allow for the analysis of electronic properties that are indicative of a molecule's reactivity and stability. Studies on related molecules like cetyl alcohol and its complexes have utilized DFT to calculate properties such as the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness acs.orgnih.gov. These electronic descriptors provide insights into how these molecules might interact with each other and their environment. For example, the energy gap (HOMO-LUMO gap) is related to the molecule's kinetic stability and chemical reactivity acs.orgnih.gov. Comparing these properties for individual components and their complexes can reveal the nature and strength of intermolecular interactions acs.orgnih.gov.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful techniques for studying the dynamic behavior of molecules and their assemblies over time. These simulations are particularly useful for understanding the complex behavior of lipids and surfactants in condensed phases and at interfaces, which is highly relevant to the role of this compound in formulations like creams and gels.
Investigation of Intermolecular Interactions and Self-Assembly
MD simulations have been extensively used to investigate the intermolecular interactions and self-assembly of molecules that form lamellar gel networks, which often include fatty alcohols like cetyl and stearyl alcohol alongside surfactants researchgate.netresearchgate.netresearchgate.net. These simulations can provide detailed insights into how molecules arrange themselves into bilayers and other ordered structures, driven by various forces including van der Waals interactions and hydrogen bonding researchgate.netresearchgate.net. Atomistic MD simulations, for instance, have been used to show how aqueous mixtures of cetyl and stearyl alcohols and surfactants lead to the formation of fluid bilayers, the basic units of the lamellar Lα phase researchgate.netresearchgate.net. MD simulations can also establish interaction parameters to describe specific bonds relevant to lipid structures acs.org. Large-scale molecular dynamics simulations have been employed to calculate the interfacial energies of organic monolayers, which are relevant to understanding molecular behavior at interfaces sigmaaldrich.com.
Modeling of Gel Network Formation and Stability
Molecular dynamics simulations contribute significantly to the understanding and modeling of gel network formation and stability in systems containing fatty alcohols and surfactants researchgate.netresearchgate.net. These simulations can explore the molecular mechanisms behind the formation of the lamellar gel phase, a key component in the structure and consistency of many creams and emulsions researchgate.netresearchgate.net. Computational results from MD simulations have supported experimental hypotheses regarding the stability of mixed systems, suggesting that factors like the increased flexibility of alcohols with longer hydrocarbon chains can play a role in enhancing stability researchgate.net. The swelling capacity of the lamellar gel phase, which is crucial for the structure and consistency of ternary systems, is also implicitly explored through these simulations by examining the arrangement and spacing of bilayers researchgate.netresearchgate.net.
Phase Behavior Modeling and Simulation
Modeling and simulation of phase behavior are essential for predicting and understanding how this compound and mixtures containing it behave under different conditions of temperature, pressure, and composition. This is particularly important for designing stable formulations.
Q & A
Q. What analytical methods are recommended for characterizing the purity and structural integrity of cetostearyl stearate in synthetic or extracted samples?
To ensure purity, employ chromatographic techniques such as reverse-phase HPLC with a C18 column and evaporative light scattering detection (ELSD), which is effective for non-UV-absorbing esters. Complement this with Fourier-transform infrared spectroscopy (FTIR) to confirm ester functional groups (C=O stretch at ~1740 cm⁻¹, C-O at ~1170 cm⁻¹) and gas chromatography-mass spectrometry (GC-MS) for fatty acid profiling after saponification . For quantification, use gravimetric analysis after hydrolysis to separate cetyl-stearyl alcohol and stearic acid components .
Q. How can researchers optimize the synthesis of this compound to achieve high esterification yields?
Use acid-catalyzed esterification with stearic acid and a cetyl-stearyl alcohol blend (1:1 molar ratio). Monitor reaction progress via acid value titration to track free fatty acid reduction. To enhance yields (>90%), employ azeotropic distillation with toluene to remove water, and maintain temperatures at 120–140°C. Post-synthesis purification involves molecular distillation to remove unreacted alcohols and acids, followed by crystallization in hexane for solid-phase isolation .
Q. What are the critical parameters for assessing this compound’s role as a hydrophobic additive in emulsion systems?
Evaluate hydrophilic-lipophilic balance (HLB) through emulsion stability tests (e.g., centrifugation at 3000 rpm for 30 min). Use dynamic light scattering (DLS) to measure droplet size distribution and rheometry to assess viscosity changes. For polar hydrophobic applications (e.g., oil-based drilling fluids), test its compatibility with surfactants like sorbitan stearate and measure sedimentation rates under high-temperature conditions (80–100°C) .
Advanced Research Questions
Q. How can conflicting data on this compound’s solubilizing efficacy in drug formulations be resolved?
Contradictions arise from surfactant interactions and solvent polarity. For example, in posaconazole nanoemulgels, Nonoxinol-10 outperformed polyoxyl 20 cetostearyl ether in solubility (30 mg/mL vs. <15 mg/mL) due to its lower HLB and higher micellar encapsulation capacity . To resolve discrepancies:
Q. What experimental strategies are effective for incorporating this compound into controlled-release tablet matrices?
In dihydrocodeine formulations, this compound (30–40% w/w) acts as a matrix-forming agent . Use melt granulation by blending the drug with molten this compound at 60–70°C, followed by cooling and compression. Optimize release kinetics via DoE (Design of Experiments) to test variables like particle size (sieved through 16-mesh) and excipient ratios (e.g., hydroxyethylcellulose at 10% w/w for sustained release over 12 hours) .
Q. How does this compound influence micellar structure in non-ionic surfactant systems?
In poloxamer-based gels, this compound reduces micellar aggregation temperatures by disrupting hydrogen bonding. Characterize using electron paramagnetic resonance (EPR) with spin probes (e.g., TEMPO) to monitor micelle polarity changes. Compare with macrogol 40 stearate , which stabilizes micelles via stronger PEG-stearate interactions .
Data Contradiction and Validation
Q. How to address inconsistencies in this compound’s stability profiles across topical formulations?
In clobetasol propionate creams, this compound’s stability varies with emulsifier choice (e.g., PEG-100 stearate vs. glyceryl stearate ). Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-ELSD to track degradation products. Pair with differential scanning calorimetry (DSC) to detect polymorphic transitions in the ester matrix .
Methodological Tables
Q. Table 1. Solubility of this compound in Surfactants (Adapted from )
| Surfactant | Solubility (mg/mL) | HLB |
|---|---|---|
| Nonoxinol-10 | 30.0 | 13.3 |
| Polyoxyl 20 Cetostearyl Ether | 12.5 | 15.2 |
| Sucrose Stearate | 8.2 | 9.0 |
Table 2. Key Parameters for Controlled-Release Tablets
| Parameter | Optimal Range | Impact on Release |
|---|---|---|
| This compound (%) | 30–40 | Slows diffusion |
| Granule Size (mesh) | 16–20 | Reduces burst release |
| Hydroxyethylcellulose (%) | 10 | Enhances matrix integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
